6-bromo-3-(6-nitro-1H-benzimidazol-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-(6-nitro-1H-benzimidazol-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(6-nitro-1H-benzimidazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom into the chromen-2-one structure.
Nitration: Addition of a nitro group to the benzimidazole ring.
Coupling Reaction: Formation of the final compound through a coupling reaction between the brominated chromen-2-one and the nitrated benzimidazole.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction of the nitro group to an amine could lead to different derivatives with varied properties.
Substitution: Halogen substitution reactions could be used to modify the bromine atom, leading to new analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could produce various substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-(6-nitro-1H-benzimidazol-2-yl)-2H-chromen-2-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-bromo-3-(6-nitro-1H-benzimidazol-2-yl)-2H-chromen-2-one: can be compared with other chromen-2-one derivatives, such as:
Uniqueness
The unique combination of the bromine atom, nitro group, and benzimidazole ring in This compound may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H8BrN3O4 |
---|---|
Molecular Weight |
386.16 g/mol |
IUPAC Name |
6-bromo-3-(6-nitro-1H-benzimidazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C16H8BrN3O4/c17-9-1-4-14-8(5-9)6-11(16(21)24-14)15-18-12-3-2-10(20(22)23)7-13(12)19-15/h1-7H,(H,18,19) |
InChI Key |
QVKNDQSAGJGMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.